BenchChemオンラインストアへようこそ!

N-Benzyl-3-methoxy-2-propyl-2H-indazole-6-carboxamide

Lipophilicity Drug-likeness ADME

N-Benzyl-3-methoxy-2-propyl-2H-indazole-6-carboxamide (CAS 919107-82-7) is a synthetic small molecule belonging to the 2-alkyl-3-alkyloxy-2H-indazole-6-carboxamide class, with molecular formula C₁₉H₂₁N₃O₂ and molecular weight 323.39 g/mol. The compound features a 2-propyl substituent on the indazole N2 position, a 3-methoxy group, and an N-benzyl carboxamide at the 6-position.

Molecular Formula C19H21N3O2
Molecular Weight 323.4 g/mol
CAS No. 919107-82-7
Cat. No. B13101384
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-Benzyl-3-methoxy-2-propyl-2H-indazole-6-carboxamide
CAS919107-82-7
Molecular FormulaC19H21N3O2
Molecular Weight323.4 g/mol
Structural Identifiers
SMILESCCCN1C(=C2C=CC(=CC2=N1)C(=O)NCC3=CC=CC=C3)OC
InChIInChI=1S/C19H21N3O2/c1-3-11-22-19(24-2)16-10-9-15(12-17(16)21-22)18(23)20-13-14-7-5-4-6-8-14/h4-10,12H,3,11,13H2,1-2H3,(H,20,23)
InChIKeyKUVPBMKJAVRMQR-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

N-Benzyl-3-methoxy-2-propyl-2H-indazole-6-carboxamide (CAS 919107-82-7): Core Indazole-6-Carboxamide Scaffold


N-Benzyl-3-methoxy-2-propyl-2H-indazole-6-carboxamide (CAS 919107-82-7) is a synthetic small molecule belonging to the 2-alkyl-3-alkyloxy-2H-indazole-6-carboxamide class, with molecular formula C₁₉H₂₁N₃O₂ and molecular weight 323.39 g/mol . The compound features a 2-propyl substituent on the indazole N2 position, a 3-methoxy group, and an N-benzyl carboxamide at the 6-position. It was originally described as part of a 200-member combinatorial library synthesized via parallel solution-phase N,N-bond-forming heterocyclization [1][2]. The indazole-6-carboxamide scaffold is a privileged pharmacophore for kinase inhibition, particularly IKK2 [3] and IRAK4 [4], making this compound a relevant probe or starting point for medicinal chemistry campaigns targeting inflammatory and proliferative disorders.

Why N-Benzyl-3-methoxy-2-propyl-2H-indazole-6-carboxamide Cannot Be Simply Replaced by In-Class Analogs


Within the 2-alkyl-3-alkyloxy-2H-indazole-6-carboxamide family, minor structural permutations produce substantial changes in physicochemical and potentially pharmacological profiles. The N2-propyl substituent in CAS 919107-82-7 confers a calculated LogP of 3.96 and polar surface area (PSA) of 59.64 Ų , positioning it near the upper boundary of Lipinski-compliant lipophilicity. The N2-methyl analog (CAS 919107-42-9) lacks this alkyl extension, while the N-isopentyl variant (CAS 919107-84-9) introduces additional steric bulk and lipophilicity that may alter membrane permeability, metabolic stability, and off-target binding. Similarly, replacing the N-benzyl group with N-butyl (no CAS located) or N-(furan-2-ylmethyl) changes hydrogen-bonding capacity and aromatic interactions. These structural differences are non-trivial for kinase selectivity: in the related IKK2 inhibitor series (US 8,501,780), even single-atom changes at the N2 or carboxamide positions resulted in order-of-magnitude shifts in IC₅₀ values [1]. Consequently, generic substitution among this compound class without experimental validation risks loss of target engagement, altered ADME properties, or introduction of unforeseen off-target activity.

Quantitative Differentiation Evidence for N-Benzyl-3-methoxy-2-propyl-2H-indazole-6-carboxamide (CAS 919107-82-7)


N2-Propyl vs. N2-Methyl Substitution: Lipophilicity and Membrane Permeability Differentiation

N-Benzyl-3-methoxy-2-propyl-2H-indazole-6-carboxamide (CAS 919107-82-7) carries an N2-propyl substituent, yielding a calculated LogP of 3.96 compared to a predicted LogP of approximately 3.0–3.3 for the corresponding N2-methyl analog (CAS 919107-42-9), based on an incremental ΔLogP of ~0.5–0.7 per additional methylene unit in aromatic heterocycle systems . This lipophilicity difference situates the 2-propyl compound closer to the optimal LogP range (3–5) for kinase inhibitors targeting intracellular enzymes, while remaining below LogP 5, above which promiscuity, poor solubility, and rapid metabolic clearance become concerns [1]. The 2-methyl analog falls below this optimal range, potentially reducing passive membrane permeability.

Lipophilicity Drug-likeness ADME Indazole SAR

N-Benzyl Carboxamide: Aromatic π-Stacking and H-Bond Donor Capacity vs. N-Alkyl Analogs

The N-benzyl substituent at the 6-carboxamide of CAS 919107-82-7 provides an aromatic ring capable of π-stacking interactions with hydrophobic pockets and a secondary amide NH functioning as a hydrogen bond donor. In the IKK2 inhibitor patent series (US 8,501,780), indazole-6-carboxamides bearing N-benzyl or substituted N-benzyl groups demonstrated IC₅₀ values ranging from sub-nanomolar to low micromolar depending on benzyl ring substitution, while N-alkyl carboxamide variants lacking the aromatic ring showed substantially reduced potency [1]. For example, a representative N-benzyl indazole-6-carboxamide in that patent series achieved an IKK2 IC₅₀ in the nanomolar range, whereas the corresponding N-cyclohexylmethyl or N-alkyl analogs were 10- to 100-fold less potent in the same TR-FRET kinase assay [1]. Although CAS 919107-82-7 was not itself tested in this patent, the N-benzyl motif is structurally congruent with the most potent compounds in the series [1][2].

Kinase hinge-binding Hydrogen bonding Indazole carboxamide SAR IKK2

3-Methoxy vs. 3-Ethoxy Substitution: Reduced Steric Bulk and Metabolic Differentiation

The 3-methoxy group in CAS 919107-82-7 represents the minimal 3-alkoxy substituent within the 2-alkyl-3-alkyloxy-2H-indazole-6-carboxamide library [1]. The closest analog with a 3-ethoxy substitution, 3-ethoxy-2-propyl-N-[[4-(trifluoromethoxy)phenyl]methyl]-2H-indazole-6-carboxamide (CID 11958432, BDBM93767), showed an HSP90 IC₅₀ of >64,000 nM in a BindingDB fluorescence polarization assay, indicating negligible target engagement [2]. While this >64 μM result likely reflects the combined effect of the 3-ethoxy and the 4-trifluoromethoxybenzyl modifications, the 3-methoxy compound avoids the increased steric demand and potential CYP450 O-dealkylation liability associated with ethyl ethers. In general drug metabolism, methoxy groups undergo O-demethylation primarily via CYP2C9 and CYP2D6, whereas ethoxy groups are substrates for a broader panel of CYP isoforms including CYP2E1 and CYP1A2, potentially leading to more complex metabolite profiles [3].

CYP450 metabolism O-dealkylation Steric effects Indazole SAR

Balanced Physicochemical Profile: PSA and LogP Within Oral Drug-Like Space

CAS 919107-82-7 has a calculated polar surface area (PSA) of 59.64 Ų and LogP of 3.96 . This combination places it within the favorable oral drug-likeness space defined by both Lipinski (MW < 500, LogP < 5, HBD < 5, HBA < 10) and Veber (PSA < 140 Ų, rotatable bonds ≤ 10) criteria. In contrast, the 4-trifluoromethoxybenzyl analog (CAS 919107-88-3) introduces three fluorine atoms that increase PSA and molecular weight (MW ~407 vs. 323) and may reduce ligand efficiency . Among the Mills library of 200 compounds, the 3-methoxy, N-benzyl, 2-propyl substitution pattern (CAS 919107-82-7) represents a specific balance point: its LogP of 3.96 is near the median of the library distribution while its PSA of 59.64 Ų is characteristic of compounds with predicted moderate-to-good oral absorption (PSA < 90 Ų typically predicts >50% fractional absorption) [1].

Drug-likeness Lipinski Rule of Five Polar surface area Oral bioavailability prediction

Library Provenance and Scalable Synthetic Route as Procurement Differentiator

CAS 919107-82-7 was synthesized as part of a published 200-compound library using an optimized parallel solution-phase method that achieved isolated yields of 40–90% across the series, with automated preparative HPLC delivering >10 mg of each compound at >95% purity [1]. The synthetic route employs an N,N-bond-forming heterocyclization that is regioselective for the 2H-indazole isomer [2]. This published methodology provides procurement advantages: (1) the route is pre-optimized with documented solvent ratios (controlled alcohol/water) for the key cyclization step; (2) the scalability has been demonstrated at library-production scale; and (3) analytical characterization standards (HPLC purity, MS, ¹H NMR) have been established for the compound class [1]. By contrast, many structurally similar indazole-6-carboxamides from non-library sources lack published synthetic protocols, introducing uncertainty in resynthesis reliability and batch-to-batch consistency.

Combinatorial chemistry Solution-phase parallel synthesis Indazole cyclization Library production

Priority Application Scenarios for N-Benzyl-3-methoxy-2-propyl-2H-indazole-6-carboxamide (CAS 919107-82-7)


IKK2/NF-κB Pathway Inhibitor Screening and SAR Probe Development

Given the established IKK2 inhibitory activity of indazole-6-carboxamides in the GSK patent series (US 8,501,780) [1], CAS 919107-82-7 is structurally aligned for use as a screening probe or SAR starting point in IKK2 drug discovery programs. Its N-benzyl carboxamide motif corresponds to the most potent sub-series in the patent, while its 3-methoxy and 2-propyl groups provide a defined baseline for systematic SAR exploration. The compound can serve as a reference for evaluating the impact of N2-alkyl chain length (propyl vs. methyl vs. isopentyl) and carboxamide N-substituent (benzyl vs. substituted benzyl vs. heteroarylmethyl) on IKK2 potency and selectivity against IKK1. Its calculated LogP of 3.96 places it in an acceptable range for cell-based NF-κB reporter gene assays without the need for formulation optimization .

Kinase Selectivity Panel Screening for Indazole-6-Carboxamide Pharmacophore Mapping

CAS 919107-82-7 represents a defined structural point within the 2-alkyl-3-alkyloxy-2H-indazole-6-carboxamide chemical space that can be used for broad kinase selectivity profiling. The indazole core is a recognized kinase hinge-binding motif, and the specific substitution pattern (3-methoxy, 2-propyl, N-benzyl) provides a reference vector set for pharmacophore mapping across the kinome. Procurement of this compound alongside its closest analogs (N2-methyl, N-isopentyl, N-[[4-(trifluoromethoxy)phenyl]methyl]) enables comparative selectivity profiling to identify substitution-dependent off-target liabilities [1]. The published synthetic route ensures batch-to-batch consistency for reproducible screening results [2].

Computational Chemistry Model Building and Docking Validation

The well-defined structure and calculated physicochemical parameters (PSA 59.64 Ų, LogP 3.96, MW 323.39) [1] make CAS 919107-82-7 suitable as a validation ligand for computational models of indazole-kinase interactions. Its moderate molecular weight and limited conformational flexibility (7 rotatable bonds) facilitate accurate docking pose prediction and free energy perturbation (FEP) calculations. The compound can be used to calibrate scoring functions for the indazole-6-carboxamide chemotype across multiple kinase targets (IKK2, IRAK4, or other kinases with available crystal structures). For procurement, the compound's membership in the Mills 200-member library provides a rich set of structurally characterized analogs with known synthetic provenance that can serve as a test set for virtual screening validation .

ADME Tool Compound for Indazole Class Property Benchmarking

With a balanced PSA (59.64 Ų) and LogP (3.96) profile that satisfies both Lipinski and Veber criteria [1], CAS 919107-82-7 can serve as a benchmarking tool for establishing baseline ADME properties of the indazole-6-carboxamide class. Its 3-methoxy group offers a defined metabolic soft spot (O-demethylation) for CYP phenotyping studies, while its N-benzyl group provides a UV chromophore facilitating LC-MS/MS quantification in metabolic stability and permeability assays. Comparative ADME profiling against the 3-ethoxy and N-alkyl analogs can isolate the contributions of individual substituents to microsomal stability, plasma protein binding, and Caco-2 permeability, generating class-level ADME SAR that informs lead optimization campaigns [2].

Quote Request

Request a Quote for N-Benzyl-3-methoxy-2-propyl-2H-indazole-6-carboxamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.